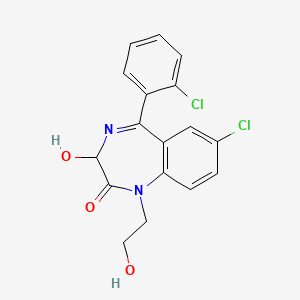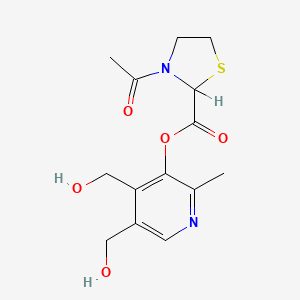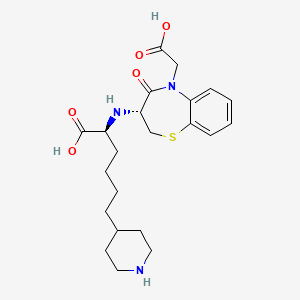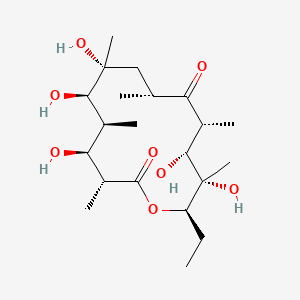![molecular formula C21H24N2O3S B1226046 [4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone](/img/structure/B1226046.png)
[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity
One significant application of similar compounds is in the field of enzyme inhibition. For instance, a study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed notable enzyme inhibitory activity. Specifically, one compound demonstrated excellent inhibition against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Hussain et al., 2017).
Structural Characterization in Drug Synthesis
Compounds of similar structure have been identified as side products in drug synthesis processes, particularly in the development of new anti-tuberculosis drug candidates. This highlights the relevance of such compounds in understanding and refining synthetic pathways (Eckhardt et al., 2020).
Studies on Molecular Structure and Properties
Research has also been conducted on the thermal, optical, etching, and structural properties of related compounds. For example, studies involving density functional theory calculations have been used to understand the structural, electronic, and reactive characteristics of these compounds, which could have implications in materials science and drug design (Karthik et al., 2021).
Antiviral and Antimicrobial Applications
Several studies have explored the antimicrobial and antiviral potential of compounds with similar structures. This includes research into their activity against various bacterial and viral strains, indicating potential applications in developing new antimicrobial and antiviral agents (Patel et al., 2011).
Neuroprotective Activity
Compounds in this chemical class have also been investigated for their neuroprotective properties. Research on 8-alkylamino-1,4-benzoxazine antioxidants, for instance, demonstrated their potential in protecting against brain damage, which could be relevant in the treatment of neurological disorders (Largeron et al., 2001).
Antitubercular Activities
Additionally, these compounds have shown promise in the treatment of tuberculosis. Research involving the synthesis and optimization of related compounds demonstrated significant antitubercular activity, indicating potential use in combating tuberculosis (Bisht et al., 2010).
Eigenschaften
Produktname |
[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone |
|---|---|
Molekularformel |
C21H24N2O3S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-2-27-20-6-4-3-5-17(20)21(24)23-11-9-22(10-12-23)14-16-7-8-18-19(13-16)26-15-25-18/h3-8,13H,2,9-12,14-15H2,1H3 |
InChI-Schlüssel |
KBSRJCKRTGVLKD-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)






![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)





